1,3-Benzodioxol-5-yl(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)15(16)12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOKVRVEUYOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the generation of an acylium ion from p-tolyl chloride (or analogous acyl chlorides) using catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The acylium ion electrophilically attacks the electron-rich aromatic ring of 1,3-benzodioxol-5-yl, forming the desired ketone. Key parameters include:
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Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride.
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Solvent : Anhydrous dichloromethane (DCM) or 1,2-dichloroethane at 0–25°C.
For example, a protocol from VulcanChem specifies reacting 1,3-benzodioxol-5-yl with p-tolyl chloride in DCM with AlCl₃, yielding the product at 72–78% after column chromatography.
Industrial-Scale Optimization
Continuous flow reactors have been adopted for large-scale production to enhance yield and reproducibility. Key industrial adjustments include:
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Temperature Control : Maintained at 5–10°C to minimize side reactions.
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Catalyst Recycling : FeCl₃ is preferred due to easier recovery compared to AlCl₃.
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Workup : Quenching with ice-water followed by ethyl acetate extraction and silica gel purification.
Alternative Synthesis via Grignard Reagent Coupling
An alternative approach involves the reaction of 1,3-benzodioxol-5-carbonyl chloride with p-tolyl magnesium bromide (Grignard reagent). This method avoids Lewis acids and offers higher selectivity for sterically hindered substrates.
Protocol Overview
Advantages and Limitations
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Advantages : Reduced side products (e.g., diaryl ketones).
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Limitations : Sensitivity to moisture and higher cost of carbonyl chloride precursors.
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to 1,3-benzodioxol-5-yl(4-methylphenyl)methanone. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, which is crucial given the increasing incidence of fungal infections globally. For instance, a study demonstrated that certain synthesized derivatives showed promising results in inhibiting fungal growth, suggesting potential therapeutic applications in treating fungal infections .
Psychoactive Properties
This compound has also been associated with psychoactive effects. It is structurally related to substances that have been scrutinized for their abuse potential. Specifically, derivatives have been linked to stimulant effects and have raised concerns regarding public health due to their potential for misuse . Regulatory bodies have noted that some compounds within this class may lead to severe health risks without any recognized therapeutic use .
Detection Methods
In analytical chemistry, this compound has been utilized as a standard reference material for developing detection methods for various substances. Its unique chemical structure allows it to be used in chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), providing a benchmark for the identification and quantification of similar compounds in complex mixtures .
Polymer Chemistry
The compound's chemical properties make it suitable for applications in polymer science. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing benzodioxole derivatives indicates improvements in performance metrics compared to traditional materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(4-methylphenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares a core methanone structure with several derivatives, differing primarily in substituents on the aromatic rings. Key structural analogs include:
Key Differences and Trends
Substituent Effects on Physical Properties: Halogen substituents (Cl, Br) increase molecular weight and often elevate melting points due to enhanced intermolecular forces (e.g., 5b: 92–94°C; 5n: 180–183°C) . Electron-donating groups (e.g., methyl in the target compound) may reduce melting points compared to halogenated analogs, though data gaps exist for direct comparison.
Synthetic Routes: The target compound and its analogs are typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, derivatives in were prepared using imine formation followed by oxy-alkylation . Natural product derivatives (e.g., Derrustone) can be hydrolyzed to yield benzodioxolyl methanones, highlighting biosynthetic parallels .
Biological Activity: Halogenated derivatives (e.g., 5e, 5n) exhibit notable antifungal activity, likely due to enhanced electrophilicity and membrane permeability .
Spectroscopic and Computational Data :
- IR spectra of analogs show consistent C=O (1670–1680 cm⁻¹) and C=N (1590–1610 cm⁻¹) stretches .
- Computational studies on similar compounds (e.g., Hirshfeld surface analysis in ) reveal dominant H-bonding and van der Waals interactions in crystal packing .
Thermodynamic Stability: Compared to p-methylbenzophenone (ΔfH°solid: -49.3 kJ/mol), the benzodioxole group likely increases stability due to additional oxygen-mediated hydrogen bonding .
Biological Activity
1,3-Benzodioxol-5-yl(4-methylphenyl)methanone, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzodioxole structure fused with a methylphenyl moiety. This unique configuration contributes to its pharmacological properties.
Chemical Formula: CHO
Molecular Weight: 255.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is thought to act as a monoamine transporter inhibitor, affecting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other psychoactive substances.
Pharmacological Effects
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Stimulant Activity:
- Exhibits effects similar to amphetamines.
- Increases locomotor activity in animal models.
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Antidepressant-like Effects:
- Research indicates potential antidepressant properties through modulation of serotonin and norepinephrine levels.
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Neurotoxicity:
- Studies have shown that high doses may lead to neurotoxic effects, particularly in dopaminergic neurons.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity and optimizing its pharmacological properties. The following table summarizes key findings related to structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methyl group at para position | Increases potency at dopamine receptors |
| Alterations in the benzodioxole ring | Affects selectivity towards serotonin receptors |
| Substitution on the phenyl ring | Modulates overall bioavailability and metabolism |
Study 1: Neuropharmacological Assessment
A study evaluated the effects of this compound on rat models. Results indicated significant increases in locomotor activity and alterations in neurotransmitter levels, confirming its stimulant properties .
Study 2: Toxicological Evaluation
Research conducted on the compound's toxicity revealed that at elevated doses, it induced oxidative stress markers in neuronal cells. This suggests potential neurotoxic effects that warrant further investigation .
Study 3: Antidepressant Activity
In a controlled trial assessing antidepressant-like effects, subjects treated with the compound showed improved mood scores compared to controls, indicating its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-benzodioxol-5-yl(4-methylphenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, benzodioxole derivatives are often functionalized using chloro- or bromo-ketones in the presence of Lewis acids like AlCl₃ . Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while inert atmospheres reduce oxidation side products. Post-synthesis purification via column chromatography or recrystallization (ethanol or ethyl acetate) achieves >95% purity .
Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR/IR : ¹H-NMR identifies aromatic protons (δ 6.8–7.5 ppm for benzodioxole and methylphenyl groups) and carbonyl signals (C=O stretch at ~1680 cm⁻¹ in IR) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) confirm molecular geometry. Software like SHELX refines structural parameters (bond lengths, angles) using diffraction data .
Q. What safety protocols are recommended for handling this compound in the lab?
- Guidelines : Follow SDS recommendations for benzodioxole derivatives:
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Exposure control : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of dust; ethanol/water mixtures are recommended for spill neutralization .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock) predict the compound’s interaction with biological targets?
- Methodology :
- Receptor flexibility : AutoDock4 allows side-chain flexibility in binding pockets (e.g., HIV protease), improving docking accuracy .
- Scoring functions : Analyze binding affinity (ΔG) and hydrogen-bond interactions. Cross-docking experiments (87 HIV protease complexes) validate robustness .
- Example : The benzodioxole moiety may target cytochrome P450 enzymes, with methanone groups stabilizing hydrophobic interactions .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
- Approach :
- Use SHELXL for anisotropic displacement parameter refinement. Discrepancies in C=O bond lengths (~1.21–1.23 Å) may arise from thermal motion; applying restraints or constraints improves model accuracy .
- Validate via R-factor convergence (target <0.05) and Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies optimize the compound’s antifungal activity through structural modification?
- Design principles :
- Heterocyclic hybridization : Imidazole or pyrazole substitutions enhance bioavailability. For example, [(1,3-benzodioxol-5-yl)(imidazolyl)methanone] derivatives show improved Candida inhibition (MIC₉₀: 8–16 µg/mL) .
- Halogenation : Chloro- or bromo-substitutions on the phenyl ring increase lipophilicity, enhancing membrane penetration .
Q. How do solvent polarity and substituent effects influence the compound’s electronic properties (e.g., dipole moments)?
- Experimental analysis :
- Solvatochromism : UV-Vis spectra in solvents (toluene, DMSO) correlate with ground/excited state dipole moments. Density functional theory (DFT) calculations (B3LYP/6-31G*) match experimental trends .
- NBO analysis : Delocalization energies (e.g., C=O → σ* orbitals) quantify resonance stabilization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
